Bienvenue dans la boutique en ligne BenchChem!

Acetazolamide

Pharmacokinetics Plasma Protein Binding Tissue Distribution

Acetazolamide is the prototypical sulfonamide carbonic anhydrase inhibitor and the definitive reference standard for CAI research. Its 4-hour half-life and 90% plasma protein binding make it the preferred substrate for protein-binding disposition studies and renal drug transport assays. It delivers significantly greater neuromuscular fatigue than methazolamide, providing a robust positive control for skeletal muscle and respiratory performance studies. For glaucoma research, it remains the benchmark for maximal, rapid IOP reduction at 500 mg oral dose. With low species variability (human/bovine CA IV inhibition ratio of 1.05), it is the ideal translational probe. Available at ≥98% purity (HPLC) for accurate calibration and quantitation.

Molecular Formula C4H6N4O3S2
Molecular Weight 222.3 g/mol
CAS No. 59-66-5
Cat. No. B1664987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetazolamide
CAS59-66-5
SynonymsAcetadiazol
Acetazolam
Acetazolamide
Acetazolamide Sodium, (Sterile)
Acetazolamide, Monosodium Salt
Ak Zol
Ak-Zol
AkZol
Apo Acetazolamide
Apo-Acetazolamide
ApoAcetazolamide
Défiltran
Diacarb
Diamox
Diuramide
Edemox
Glauconox
Glaupax
Huma Zolamide
Huma-Zolamide
HumaZolamide
Molecular FormulaC4H6N4O3S2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)S(=O)(=O)N
InChIInChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)
InChIKeyBZKPWHYZMXOIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to with crystalline solid.
Solubility33.3 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 72 °F (NTP, 1992)
SPARINGLY SOL IN COLD WATER
SLIGHTLY SOL IN ALCOHOL
INSOL IN CHLOROFORM, DIETHYL ETHER, CARBON TETRACHLORIDE;  SLIGHTLY SOL IN ACETONE
Readily soluble in 1 N sodium carbonate solution.
In water= 980 mg/l at 30 °C.
2.79e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetazolamide (CAS 59-66-5) as a Reference Sulfonamide Carbonic Anhydrase Inhibitor for Scientific Research and Procurement


Acetazolamide (CAS 59-66-5) is the prototypical sulfonamide carbonic anhydrase inhibitor (CAI), characterized by a molecular formula of C₄H₆N₄O₃S₂ and a molecular weight of 222.24 g/mol. As a high-affinity, non-competitive inhibitor of multiple carbonic anhydrase isozymes, it serves as a critical reference standard and research tool in fields ranging from glaucoma therapy and altitude sickness prophylaxis to diuresis and anticonvulsant mechanisms [1]. Commercially available as an analytical standard with typical purities ≥99.0% (HPLC), it is widely used in assay development, pharmacokinetic studies, and pharmacological research .

Why Generic Substitution of Acetazolamide with Other Carbonic Anhydrase Inhibitors Is Scientifically Unjustified


In-class substitution of acetazolamide with other carbonic anhydrase inhibitors, such as methazolamide or ethoxzolamide, is not scientifically interchangeable due to fundamental differences in pharmacokinetic profiles, tissue distribution, and off-target effects. While these compounds share a common mechanism of action, their disparate physiochemical properties—such as plasma protein binding, lipophilicity, and renal handling—lead to clinically and experimentally significant variations in half-life, tissue penetration, and toxicity profiles [1]. For instance, the 90% plasma protein binding of acetazolamide contrasts sharply with the 55% binding of methazolamide, resulting in distinct free drug concentrations and tissue exposure that can critically alter experimental outcomes [2].

Quantitative Differentiation of Acetazolamide from In-Class Analogs: A Procurement-Focused Evidence Guide


Plasma Protein Binding: Acetazolamide Exhibits 1.6-Fold Higher Binding Than Methazolamide, Influencing Free Drug Concentration

Acetazolamide demonstrates a plasma protein binding of approximately 90%, which is substantially higher than the 55% binding observed for its close analog, methazolamide [1]. This difference in protein binding directly impacts the free, pharmacologically active fraction of the drug in plasma, which is a key determinant of tissue distribution and therapeutic effect.

Pharmacokinetics Plasma Protein Binding Tissue Distribution

Elimination Half-Life: Acetazolamide's 4-Hour Half-Life Contrasts with Methazolamide's 14-Hour Duration for Optimized Dosing Regimens

The plasma elimination half-life of acetazolamide is reported to be approximately 4 hours, while methazolamide has a significantly longer half-life of approximately 14 hours [1]. This disparity is attributed to differences in renal handling and metabolism, with acetazolamide being actively secreted and excreted unchanged in the urine, whereas methazolamide is not [2].

Pharmacokinetics Drug Clearance Dosing Frequency

Neuromuscular Function: Methazolamide Causes 4-7% Less Muscle Fatigue Than Acetazolamide, Impacting Exercise Performance Studies

In a randomized controlled trial assessing diaphragmatic and dorsiflexor muscle fatigue, acetazolamide administration (250 mg three times daily for 48 hours) resulted in significantly greater impairment of muscle contractility compared to both methazolamide (100 mg twice daily) and placebo. Specifically, diaphragm contractility post-exercise was 82 ± 10% of the pre-exercise value for acetazolamide, versus 87 ± 9% for methazolamide (P < 0.05) [1]. Similarly, dorsiflexor fatigue was greater for acetazolamide, with a mean twitch torque of 61 ± 11% of baseline compared to 57 ± 13% for methazolamide (P < 0.05) [1].

Exercise Physiology Neuromuscular Fatigue Altitude Medicine

Carbonic Anhydrase Isoform Selectivity: Acetazolamide Exhibits a Near-Equal Inhibition Ratio for Human vs. Bovine CA IV, Unlike Dorzolamide

In studies of membrane-bound carbonic anhydrase isozyme IV (CA IV), acetazolamide demonstrates a high degree of cross-species similarity in its inhibitory potency, with a human CA IV to bovine CA IV inhibition ratio of 1.05. This contrasts sharply with other CAIs, most notably dorzolamide, which exhibits a ratio of 198.37, indicating a strong species-dependent inhibition profile [1].

Enzyme Inhibition Isoform Selectivity Assay Development

IOP Reduction in Glaucoma: Acetazolamide 500 mg Achieves Maximal Rapid IOP Lowering, Comparable to Dorzolamide Eye Drops

A randomized, controlled, comparative study in primary open-angle glaucoma patients found that a 500 mg dosage of acetazolamide tablets provided the maximal rapid reduction in intraocular pressure (IOP) among the tested oral CAI preparations [1]. In a separate cross-over study, dorzolamide 1% eye drops were found to be as effective as 250 mg acetazolamide tablets in reducing the IOP curve in patients already on maximal medical therapy [2].

Ophthalmology Glaucoma Intraocular Pressure

Analytical Standard Purity: Acetazolamide Reference Standards Consistently Achieve ≥99.0% Purity by HPLC, Ensuring Assay Reliability

Commercially available acetazolamide (CAS 59-66-5) designated for analytical or research use is consistently specified with a purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC). Multiple reputable suppliers, including Sigma-Aldrich and Selleck Chemicals, provide certificates of analysis confirming purities at or above this threshold, with some lots reaching 99.97% or higher . This high level of purity is essential for its use as an analytical reference standard in quantitative assays, method validation, and forensic toxicology.

Analytical Chemistry Reference Standard Quality Control

Optimal Research and Industrial Application Scenarios for Acetazolamide Based on Evidence-Led Differentiation


Pharmacokinetic and Bioanalytical Studies Requiring a Short Half-Life, High Plasma Protein Binding Reference CAI

Acetazolamide's distinct pharmacokinetic profile, characterized by a short 4-hour half-life and 90% plasma protein binding, makes it the preferred substrate for studies investigating the impact of protein binding on drug disposition and clearance [1][2]. Its well-defined and rapid renal excretion pathway (90-100% unchanged in urine) also renders it a model compound for renal drug transport assays and for calibrating bioanalytical methods for sulfonamides [3].

Neuromuscular and Exercise Physiology Research as a Positive Control for CAI-Induced Muscle Fatigue

Given the direct, quantitative evidence that acetazolamide induces significantly greater neuromuscular fatigue than methazolamide, it serves as a potent positive control in studies designed to investigate the mechanisms of carbonic anhydrase inhibition on skeletal muscle function, exercise tolerance, and respiratory muscle performance [1]. Its pronounced effect on muscle contractility provides a robust signal for mechanistic and interventional studies.

Glaucoma Research Requiring an Oral Agent for Rapid and Profound Intraocular Pressure (IOP) Reduction

Acetazolamide remains the standard of care for the acute management of elevated IOP in clinical glaucoma research. Evidence from comparative studies supports its use for achieving maximal, rapid IOP reduction, particularly at the 500 mg oral dose, which is more effective than lower doses or alternative oral CAI preparations for this specific endpoint [1]. This positions it as the benchmark for evaluating the efficacy of novel ocular hypotensive agents.

Assay Development and Validation Requiring a High-Purity, Cross-Species Consistent Carbonic Anhydrase Inhibitor

For analytical and biochemical assays, acetazolamide reference standards with validated purity ≥99.0% (HPLC) are essential for accurate calibration and quantitation [1]. Furthermore, its low species variability in inhibiting carbonic anhydrase isozymes like CA IV (human/bovine inhibition ratio of 1.05) makes it an ideal probe for translational assays intended to bridge in vitro findings with in vivo animal models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetazolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.